molecular formula C19H14N2O5 B608317 KDM4C-IN-35 CAS No. 1841508-48-2

KDM4C-IN-35

Cat. No. B608317
CAS RN: 1841508-48-2
M. Wt: 350.33
InChI Key: MXKVATSZRALAIN-UHFFFAOYSA-N
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Description

KDM4C-IN-35 is a novel and selective KDM4C inhibitor.

Scientific Research Applications

Role in Cancer Progression and Tumorigenesis

  • KDM4C, a histone demethylase, has been identified as playing a significant role in the progression of various cancers, including glioblastoma, prostate cancer, and esophageal squamous cell carcinoma. Studies have shown that KDM4C can regulate the expression of key oncogenes and tumor suppressor genes, influencing cancer cell proliferation and tumorigenesis. For instance, in glioblastoma, KDM4C has been found to both activate oncogenes like c-Myc and suppress tumor suppressors such as p53, indicating its dual role in cancer progression (Lee et al., 2021).

Influence on Amino Acid Metabolism in Cancers

  • KDM4C has been observed to transcriptionally activate amino acid biosynthesis and transport in cancers, leading to a significant increase in intracellular amino acid levels. This action is particularly relevant in the context of the serine-glycine synthesis pathway, where KDM4C activates pathway genes under both normal and serine deprivation conditions (Zhao et al., 2016).

Regulation of Mitochondrial Dynamics and Function

  • In the study of acute kidney injury (AKI), KDM4C has been implicated in regulating mitochondrial dynamics and function. This regulatory role is crucial for maintaining cell survival under stress conditions, such as those encountered in AKI. The protein levels of KDM4C dynamically change in response to injury, suggesting its involvement in the cellular stress response (Pan et al., 2022).

Role in Cell Proliferation and Chromosome Segregation

  • KDM4C is also associated with the regulation of cell proliferation and chromosome segregation, especially in contexts like breast cancer. Modulation of its activity can significantly impact mitotic chromosome segregation, indicating its potential as a therapeutic target in cancers (García & Lizcano, 2016).

Epigenetic Regulation in Stem Cell Differentiation

  • Histone demethylases like KDM4A and KDM4C have been found to regulate the differentiation of embryonic stem cells to endothelial cells. They mediate the expression of key genes during this transition, highlighting their role in epigenetic regulation during stem cell differentiation (Wu et al., 2015).

Sensitivity to Oxygen Concentrations

  • The activity of KDM4A, a member of the KDM4 family, has been shown to be highly sensitive to oxygen concentrations. This sensitivity suggests that KDM4A, and by extension possibly KDM4C, may act as oxygen sensors in the context of chromatin modifications. This has implications for understanding epigenetic regulation in various disease states, including cancer and hypoxic conditions (Hancock et al., 2017).

properties

CAS RN

1841508-48-2

Product Name

KDM4C-IN-35

Molecular Formula

C19H14N2O5

Molecular Weight

350.33

IUPAC Name

2-[2-Hydroxy-5-(4-hydroxy-benzoylamino)-phenyl]-isonicotinic acid

InChI

InChI=1S/C19H14N2O5/c22-14-4-1-11(2-5-14)18(24)21-13-3-6-17(23)15(10-13)16-9-12(19(25)26)7-8-20-16/h1-10,22-23H,(H,21,24)(H,25,26)

InChI Key

MXKVATSZRALAIN-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=NC(C2=CC(NC(C3=CC=C(O)C=C3)=O)=CC=C2O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KDM4C-IN-35;  KDM4C IN 35;  KDM4CIN35; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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